molecular formula C5H2BrI2NO B1293440 5-Bromo-2,6-diiodopyridin-3-ol CAS No. 1040682-54-9

5-Bromo-2,6-diiodopyridin-3-ol

Cat. No.: B1293440
CAS No.: 1040682-54-9
M. Wt: 425.79 g/mol
InChI Key: JNSGLKJVZRCEHV-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis and Medicinal Chemistry Building Blocks

Halogenated pyridine frameworks are fundamental building blocks in the realms of organic synthesis and medicinal chemistry. nih.govnih.gov The presence of halogen atoms on the pyridine ring provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.govorganic-chemistry.org These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular scaffolds.

In medicinal chemistry, the pyridine motif is a privileged structure, appearing in numerous pharmaceuticals. nih.govfrontiersin.org The introduction of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence protein-ligand binding. diva-portal.org The ability to strategically place different halogens on the pyridine ring allows for fine-tuning of these properties, making polyhalogenated pyridines versatile tools in drug discovery. nih.govacs.org

Overview of the Research Landscape for 5-Bromo-2,6-diiodopyridin-3-ol and Related Architectures

Direct and extensive research specifically focused on this compound is limited. Its primary availability appears to be as a chemical intermediate from commercial suppliers. scbt.comsigmaaldrich.comfujifilm.com However, the broader research landscape for polyhalogenated pyridines and pyridinols is active. Synthetic strategies often involve the sequential halogenation of pyridine or pyridinone precursors. researchgate.net For instance, methods like halogen dance reactions have been employed for the synthesis of other polyhalogenated pyridines. nih.gov The differential reactivity of the various carbon-halogen bonds (C-I vs. C-Br) in these systems is a key area of investigation, as it allows for selective, stepwise functionalization. researchgate.netrsc.org Research on related architectures, such as other halogenated pyridinols and polyhalogenated pyridines, provides a basis for understanding the potential synthetic utility of this compound. rsc.orgrsc.org

Unique Structural and Electronic Features of the this compound System Relevant to Reactivity and Selectivity

The structure of this compound, with its distinct pattern of halogen substitution and a hydroxyl group, presents a unique set of electronic and steric properties that are highly relevant to its reactivity and selectivity in chemical reactions.

Structural and Electronic Properties of this compound

FeatureDescriptionImplication for Reactivity and Selectivity
Differential Halogen Reactivity The carbon-iodine bonds are generally weaker and more polarizable than the carbon-bromine bond.This allows for selective cross-coupling reactions. The iodine atoms at the 2- and 6-positions are expected to be more reactive towards oxidative addition with transition metal catalysts (e.g., palladium) compared to the bromine atom at the 5-position.
Hydroxyl Group The hydroxyl group is an electron-donating group and can also act as a proton donor or a directing group.The electron-donating nature of the hydroxyl group can influence the electron density of the pyridine ring, affecting the reactivity of the halogen substituents. Its ability to be deprotonated can be used to modulate reactivity or to direct metallation to an adjacent position.
Steric Hindrance The two large iodine atoms flanking the nitrogen atom create significant steric bulk around the 2- and 6-positions.This steric hindrance can influence the approach of reagents and may favor reactions at the less hindered 5-position. It can also impact the conformation of the molecule and its derivatives.
Electronic Effects of Halogens All three halogen atoms are electron-withdrawing via induction, but can be weakly electron-donating through resonance.The overall electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution under certain conditions. The interplay of inductive and resonance effects from the three halogens and the hydroxyl group creates a unique electronic environment that dictates site selectivity.

The combination of these features makes this compound a potentially valuable building block for the synthesis of highly substituted pyridines. The ability to perform sequential and site-selective reactions on this scaffold would allow for the efficient construction of complex molecules with precise control over the substitution pattern. While direct experimental data on the reactivity of this specific compound is scarce in the public domain, the principles of organic chemistry and the study of related polyhalogenated systems provide a strong foundation for predicting its chemical behavior. rsc.orgescholarship.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2NO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSGLKJVZRCEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649800
Record name 5-Bromo-2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-54-9
Record name 5-Bromo-2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 2,6 Diiodopyridin 3 Ol

Regioselective Halogenation Strategies in Pyridine (B92270) Synthesis

Achieving specific halogenation patterns on a pyridine core, especially with multiple different halogens, requires sophisticated and carefully controlled strategies. The electronic properties of the pyridine ring deactivate it towards electrophiles, and the positions of substitution are influenced by both the nitrogen heteroatom and any existing substituents. nih.govnsf.gov For a target molecule like 5-bromo-2,6-diiodopyridin-3-ol, the directing effects of the hydroxyl group and the already-installed halogens must be managed at each step.

Direct synthesis of this compound is not commonly documented, necessitating a multi-step approach built from foundational pyridine halogenation principles. A logical pathway involves the sequential introduction of iodine and bromine onto a pyridin-3-ol precursor. The hydroxyl group at the 3-position is an activating, ortho-, para- directing group, which facilitates electrophilic substitution at the 2, 4, and 6 positions.

A plausible synthetic sequence would begin with the di-iodination of pyridin-3-ol. This step takes advantage of the activating nature of the hydroxyl group to install iodine atoms at the sterically accessible and electronically favorable C2 and C6 positions. Subsequent bromination at the C5 position would then yield the final product.

Optimization of such a sequence involves careful selection of halogenating agents, solvents, and reaction temperatures to maximize regioselectivity and yield at each step. For instance, using N-halosuccinimides (NBS for bromination, NIS for iodination) can offer milder reaction conditions compared to using elemental halogens (Br₂ and I₂), potentially reducing the formation of byproducts. guidechem.comresearchgate.net

Table 1: Hypothetical Multi-Step Synthesis Protocol

StepReactionReagents and ConditionsPurpose
1Di-iodinationPyridin-3-ol, 2.2 eq. N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN), RefluxInstallation of iodine at the C2 and C6 positions, activated by the C3-hydroxyl group.
2Bromination2,6-diiodopyridin-3-ol, 1.1 eq. N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄)Regioselective installation of bromine at the C5 position.

This table presents a hypothetical, chemically plausible route. Actual yields and optimal conditions would require experimental validation.

Modern synthetic chemistry has moved towards catalytic and directed methods to overcome the inherent reactivity challenges of the pyridine ring. rsc.org These approaches offer greater control and selectivity.

Directed Metalation-Halogenation: This strategy involves the use of a directing group to position a metalating agent (typically a strong organolithium base) at a specific site on the ring. nih.govresearchgate.net Subsequent quenching with an electrophilic halogen source installs the halogen with high regioselectivity. For a pyridin-3-ol system, the hydroxyl group can be protected and then used to direct lithiation to the C2 or C4 positions. This method provides a powerful tool for building complex substitution patterns that are not achievable through classical electrophilic substitution.

Transition-Metal Catalysis: Palladium- and iridium-catalyzed C-H functionalization have emerged as powerful tools for the direct halogenation of heterocycles. nsf.govrsc.org These methods can proceed under milder conditions and offer different regioselectivities compared to traditional methods. For example, specific ligand designs on an iridium catalyst can selectively direct borylation to the C3 position of certain pyridines, which can then be converted to a halogen. nih.govnsf.gov While direct application to this compound synthesis is complex, these catalytic principles form the basis for developing novel, more efficient routes.

Ring-Opening/Ring-Closing Strategies: An innovative approach involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. nih.govchemrxiv.org For instance, pyridinium (B92312) salts can be opened to form "Zincke imines," which are electron-rich and can undergo regioselective halogenation with reagents like N-halosuccinimides. nih.govnsf.gov A subsequent ring-closing step regenerates the aromatic pyridine ring, now bearing a halogen at a specific position, often the 3-position, which is difficult to access directly. nih.govchemrxiv.org

A primary challenge in polysubstitution is preventing the addition of too many halogen atoms or the formation of regioisomeric byproducts. nih.gov Several strategies are employed to manage this:

Stoichiometric Control: Carefully controlling the amount of the halogenating agent to slightly more than one equivalent is crucial for achieving mono-halogenation at a specific step.

Temperature Regulation: Lowering the reaction temperature can decrease the reaction rate and improve selectivity, reducing the likelihood of multiple halogenations.

Protecting Groups: Temporarily masking a reactive functional group can prevent unwanted side reactions. In the synthesis of halogenated pyridinols, the hydroxyl group might be protected as an ether or silyl (B83357) ether to modify its directing effect or prevent it from reacting with the halogenating agents. youtube.com

Choice of Halogenating Agent: Milder, less reactive electrophilic halogen sources (e.g., N-halosuccinimides) are often preferred over harsher ones (e.g., elemental halogens with a Lewis acid) to gain better control over the reaction's outcome. researchgate.net

Precursor Design and Derivatization Pathways Leading to this compound

The selection and design of the starting material are critical for the success of a multi-step synthesis. nih.govnih.gov For this compound, the most logical and convergent precursor is pyridin-3-ol .

Rationale for Precursor Selection:

Activating Group: The hydroxyl group at C3 activates the electron-deficient pyridine ring towards electrophilic substitution.

Directing Effect: As an ortho-, para- director, it guides the initial halogenation steps to the desired C2 and C6 positions.

Commercial Availability: Pyridin-3-ol is a readily available and relatively inexpensive starting material.

An alternative strategy could involve starting with an already halogenated pyridine and introducing the hydroxyl group at a later stage. For example, one could start with 2,5-dibromopyridine, introduce an iodine at the C6 position, and then perform a nucleophilic aromatic substitution to replace one of the halogens with a hydroxyl group. However, such routes are often more complex and may suffer from lower yields. The pathway originating from pyridin-3-ol is generally more direct and atom-economical.

Development of Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Pyridinols

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. ijarsct.co.inacs.org The synthesis of halogenated pyridinols is an area where these principles can have a significant impact.

Key Green Chemistry Principles Applied:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation methods are superior to traditional methods that require pre-functionalization (like metalation), as they reduce the number of steps and improve atom economy. greenchemistry.ru

Use of Safer Solvents: Traditional syntheses often use hazardous organic solvents. ijarsct.co.in Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids, which have low volatility and can often be recycled. benthamscience.comrasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of highly active catalysts that can operate under mild conditions is a key goal. ijarsct.co.in Microwave-assisted synthesis has also emerged as an energy-efficient method that can dramatically reduce reaction times. ijarsct.co.in

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

Synthetic ApproachTraditional HalogenationCatalytic C-H Halogenation
Solvents Often uses chlorinated hydrocarbons (e.g., CCl₄, CHCl₃). researchgate.netCan be designed to use greener solvents like alcohols or even water.
Reagents Stoichiometric amounts of elemental halogens and Lewis acids.Catalytic amounts of transition metals; may use salts (e.g., alkali halides) as halogen source. rsc.org
Atom Economy Moderate; byproducts like HX are formed.High; directly converts a C-H bond to a C-X bond.
Energy Input Often requires elevated temperatures. nsf.govCan often be performed at lower temperatures; microwave irradiation is an option. rsc.orgijarsct.co.in
Waste Generation Generates stoichiometric waste from reagents and potentially hazardous solvent waste.Significantly less waste due to the catalytic nature of the reaction.

By focusing on these principles, chemists aim to develop new pathways for synthesizing complex molecules like this compound that are not only efficient and selective but also sustainable. benthamscience.com

Elucidation of Reactivity and Reaction Mechanisms of 5 Bromo 2,6 Diiodopyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines bearing electron-withdrawing groups and good leaving groups. In the case of 5-Bromo-2,6-diiodopyridin-3-ol, the three halogen atoms serve as potential leaving groups and also activate the ring towards nucleophilic attack.

Investigation of Site Selectivity and Underlying Mechanistic Pathways

The site selectivity of SNAr reactions on this compound is predicted to be influenced by a combination of electronic and steric factors. The generally accepted mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity.

The positions ortho and para to the nitrogen atom (positions 2, 6, and 4) are electronically activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen. In this molecule, positions 2 and 6 are occupied by iodine atoms. The stability of the Meisenheimer complex is enhanced when the negative charge can be delocalized onto an electron-withdrawing group.

Considering the positions of the halogens in this compound, nucleophilic attack is most likely to occur at the 2- or 6-positions. The iodine atoms at these positions are better leaving groups than the bromine atom at the 5-position. Furthermore, the negative charge in the Meisenheimer complex formed by attack at the 2- or 6-position can be delocalized onto the electronegative nitrogen atom of the pyridine (B92270) ring. Attack at the 5-position would result in a less stable intermediate.

Table 1: Predicted Site Selectivity in SNAr Reactions of this compound

Position of AttackLeaving GroupPredicted Stability of Meisenheimer ComplexPredicted Reactivity
2 or 6IodineHigh (charge delocalization to nitrogen)High
5BromineLowerLow

Influence of Halogen Identity and Position on SNAr Reactivity

The identity and position of the halogen atoms play a significant role in the SNAr reactivity of this compound. The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile, and the highly electronegative fluorine atom is most effective at stabilizing the transition state leading to the Meisenheimer complex. However, in cases where the C-X bond cleavage becomes more important, the trend can be reversed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the regioselectivity of these reactions is a key consideration.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used transformation. The general reactivity trend for organic halides in the oxidative addition step of the catalytic cycle is I > Br > Cl > F.

For this compound, the two carbon-iodine bonds are expected to be significantly more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine bond. Therefore, selective mono- or di-arylation/vinylation at the 2- and/or 6-positions is anticipated under carefully controlled reaction conditions. A study on a related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed that the regioselectivity of Suzuki-Miyaura coupling can be influenced by the nature of the boronic acid and reaction conditions, suggesting that selective functionalization of this compound could be achievable. nih.govbeilstein-journals.org

Table 2: Predicted Reactivity Order for Suzuki-Miyaura Coupling of this compound

PositionHalogenPredicted Reactivity in Oxidative Addition
2 and 6IodineHigh
5BromineLow

Sonogashira Coupling and Other Carbon-Carbon Bond Formation Methodologies

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is catalyzed by a combination of palladium and copper complexes. ruhr-uni-bochum.deresearchgate.netchemicalbook.comlibretexts.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key determinant of the reaction's success and selectivity. The C-I bonds in this compound are expected to be the primary sites of reaction in Sonogashira couplings. This would allow for the selective introduction of alkynyl moieties at the 2- and/or 6-positions.

Other palladium-catalyzed cross-coupling reactions, such as Stille, Heck, and Negishi couplings, would also be expected to show a high degree of selectivity for the iodo-substituted positions over the bromo-substituted position.

Detailed Mechanistic Studies of Catalytic Cycles

While no specific mechanistic studies for cross-coupling reactions involving this compound have been found, the general catalytic cycles for Suzuki-Miyaura and Sonogashira couplings are well-established.

The Suzuki-Miyaura catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond (preferentially C-I) of the pyridinol to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Sonogashira catalytic cycle is believed to involve two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: Pd(0) inserts into the C-X bond (preferentially C-I).

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.

Copper Cycle:

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

For this compound, kinetic studies would be necessary to determine the precise rate-determining steps and the influence of the various substituents on the efficiency of each step in these catalytic cycles. Computational studies could also provide valuable insights into the transition state energies and reaction pathways.

Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions generally more sluggish. The rate and regioselectivity of EAS on this compound are determined by the interplay of the directing effects of the substituents.

The hydroxyl group at the C3 position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the ortho positions are C2 and C4, and the para position is C6. The halogen atoms (bromo and iodo) are deactivating groups due to their electron-withdrawing inductive effect, but they also direct ortho and para due to resonance effects.

Considering the positions of the existing substituents:

The C2 and C6 positions are already substituted with iodine.

The C5 position is substituted with bromine.

The C3 position has the hydroxyl group.

This leaves the C4 position as the only available site for substitution. The directing effects of the substituents on the C4 position are as follows:

The hydroxyl group at C3 strongly directs ortho to the C4 position.

The bromine atom at C5 directs ortho to the C4 position.

The iodine atom at C2 directs meta to the C4 position.

The iodine atom at C6 directs meta to the C4 position.

The powerful ortho-directing influence of the hydroxyl group, reinforced by the ortho-directing effect of the bromine atom, strongly suggests that any electrophilic aromatic substitution will occur at the C4 position. The electron-withdrawing nature of the three halogen atoms will likely necessitate forcing reaction conditions for a successful substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted ProductRationale
HNO₃/H₂SO₄ (Nitration)5-Bromo-2,6-diiodo-4-nitropyridin-3-olThe hydroxyl and bromo groups strongly direct the incoming nitro group to the C4 position.
Br₂/FeBr₃ (Bromination)4,5-Dibromo-2,6-diiodopyridin-3-olThe hydroxyl and existing bromo group direct the second bromine to the C4 position.
SO₃/H₂SO₄ (Sulfonation)5-Bromo-2,6-diiodo-3-hydroxy-pyridine-4-sulfonic acidThe hydroxyl and bromo groups direct the sulfonic acid group to the C4 position.

Oxidation and Reduction Transformations of the Pyridine Core and Substituents

Oxidation:

The pyridine core is generally resistant to oxidation. However, the substituents on the ring can undergo oxidative transformations. The iodine atoms are susceptible to oxidation under specific conditions. For instance, treatment with strong oxidizing agents could potentially lead to the formation of iodoxy (-IO₂) or iodyl (-IO) species, although this would likely require harsh conditions and may lead to decomposition of the molecule. The hydroxyl group can be oxidized, but this typically requires specific reagents to avoid oxidation of the pyridine ring itself.

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). However, the presence of multiple halogen atoms introduces the possibility of competing dehalogenation reactions. The carbon-iodine bonds are weaker than the carbon-bromine bond and are therefore more susceptible to hydrogenolysis.

Selective reduction of the halogen atoms is also a possibility. Catalytic hydrogenation or treatment with reducing agents like zinc and acetic acid could potentially lead to the stepwise removal of the iodine atoms, followed by the bromine atom. The ease of reduction would likely follow the order I > Br. Complete dehalogenation would yield 3-hydroxypyridine.

Table 2: Predicted Products of Oxidation and Reduction of this compound

Reagent/ReactionPredicted Major Product(s)Reaction Type
H₂/Pd/C (high pressure, prolonged reaction)3-Hydroxypiperidine or partially dehalogenated piperidinesReduction of pyridine ring and dehalogenation
Zn/CH₃COOH5-Bromo-3-hydroxypyridine or 3-hydroxypyridineReductive dehalogenation
m-CPBAThis compound N-oxideN-oxidation of the pyridine ring

Exploitation of Organometallic Chemistry: Ortho-Metallation and Directed Metallation Strategies

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The hydroxyl group is a potent directing group for ortho-lithiation. In this compound, the hydroxyl group at C3 can direct the deprotonation of the adjacent C4 position.

The reaction would typically involve a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated intermediate at the C4 position can then be quenched with various electrophiles to introduce a wide range of functional groups.

The presence of the bulky iodine atom at the C2 position might sterically hinder the approach of the lithium base to the C4 proton to some extent. However, the strong directing ability of the hydroxyl group is expected to overcome this hindrance. Halogen-metal exchange is another potential reaction pathway, particularly with the more reactive iodine atoms, when using organolithium reagents. Careful control of reaction conditions (temperature, base, and reaction time) would be crucial to favor the desired directed ortho-metallation over halogen-metal exchange.

Table 3: Potential Functionalization of this compound via Directed Ortho-Metallation

Step 1: Metallation ReagentStep 2: ElectrophilePredicted Product
n-BuLi or LDACO₂5-Bromo-2,6-diiodo-3-hydroxypyridine-4-carboxylic acid
n-BuLi or LDA(CH₃)₃SiCl5-Bromo-2,6-diiodo-4-(trimethylsilyl)pyridin-3-ol
n-BuLi or LDACH₃I5-Bromo-2,6-diiodo-4-methylpyridin-3-ol
n-BuLi or LDADMF5-Bromo-2,6-diiodo-3-hydroxy-pyridine-4-carbaldehyde

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,6 Diiodopyridin 3 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations on 5-Bromo-2,6-diiodopyridin-3-ol can reveal crucial details about its charge distribution, orbital energies, and reactivity.

The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are a key output of DFT calculations that visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

For this compound, the MEP surface would be characterized by several key features:

Nucleophilic Regions: The most electron-rich region (negative electrostatic potential) is expected to be localized on the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom of the pyridine (B92270) ring. These sites represent the primary centers for interaction with electrophiles.

Electrophilic Regions: Electron-deficient regions (positive electrostatic potential) are anticipated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. Furthermore, the carbon atoms bonded to the highly electronegative halogen atoms (Iodine and Bromine) will exhibit some degree of positive potential, rendering them susceptible to nucleophilic attack, particularly in displacement reactions. Theoretical investigations on substituted pyridines have shown that the electrostatic potential is highly sensitive to the nature and position of substituents. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis can further quantify this by providing atomic charges, revealing a significant polarization of the C-I and C-Br bonds.

Table 1: Predicted Atomic Charges and Electrostatic Potential for Key Atoms (Note: This table is illustrative, based on general principles of halogenated pyridines, as specific calculated data for this molecule is not available in the cited literature.)

AtomPredicted Natural Charge (e)Predicted Molecular Electrostatic Potential (V)Role
O (hydroxyl)~ -0.7Highly NegativeNucleophilic Site, H-Bond Acceptor
N (ring)~ -0.5NegativeNucleophilic Site
H (hydroxyl)~ +0.5Highly PositiveElectrophilic Site, H-Bond Donor
C2, C6 (bonded to I)~ +0.3PositiveElectrophilic Site
C5 (bonded to Br)~ +0.1Slightly PositiveElectrophilic Site

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and distributions of these orbitals are critical indicators of a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to be a π-orbital with significant contributions from the pyridine ring and the lone pairs of the oxygen and nitrogen atoms. Its energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is likely a π*-antibonding orbital distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the halogens. Its energy (ELUMO) indicates the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

From these orbital energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / 2η

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors (Note: These values are representative for halogenated aromatic systems and are provided for illustrative purposes.)

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.8 eV
HOMO-LUMO GapΔEELUMO - EHOMO4.7 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.35 eV
Electrophilicity Indexωμ² / 2η1.85 eV

Conformational Analysis and Tautomerism Studies of the Pyridinol System

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. For this compound, this involves a proton transfer from the hydroxyl group to the ring nitrogen, forming the corresponding zwitterionic or keto tautomer, 5-Bromo-2,6-diiodo-3(xH)-pyridinone.

Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the position of this equilibrium is highly sensitive to the environment. nih.govnih.gov In the gas phase, the hydroxy (lactim) form is often slightly favored, whereas in polar solvents, the more polar pyridone (lactam) form is stabilized and becomes dominant. nih.govwuxiapptec.com

For this compound, several factors will influence the tautomeric equilibrium:

Electronic Effects: The electron-withdrawing halogens decrease the basicity of the ring nitrogen, which would disfavor protonation and thus might shift the equilibrium towards the pyridinol form.

Steric Effects: The bulky iodine atoms at the 2 and 6 positions flank the nitrogen atom. This steric hindrance could destabilize the pyridone tautomer, where the nitrogen might be involved in intermolecular hydrogen bonding.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the hydroxyl group and the adjacent iodine atom at the 2-position could provide additional stability to the pyridinol conformer.

DFT calculations can accurately predict the relative energies of the different tautomers and the transition state for the proton transfer, providing a quantitative understanding of the equilibrium. The energy barrier for uncatalyzed tautomerization is typically high, but can be significantly lowered by solvent molecules acting as a proton shuttle. wuxiapptec.com

Mechanistic Computational Modeling of Key Transformations (e.g., Halogen Exchange, Cross-Coupling Pathways)

The presence of three halogen atoms (two iodo, one bromo) at different positions makes this molecule a versatile substrate for metal-catalyzed cross-coupling reactions. DFT modeling is an invaluable tool for predicting the regioselectivity and understanding the mechanisms of these transformations. wildlife-biodiversity.com

The reactivity of halogens in palladium-catalyzed cross-couplings generally follows the order I > Br > Cl. Therefore, reactions like Suzuki, Stille, or Buchwald-Hartwig couplings are expected to occur selectively at the C-I bonds before the C-Br bond. mdpi.com Computational studies can model the key steps of the catalytic cycle:

Oxidative Addition: This is often the rate-determining and selectivity-determining step. DFT calculations can compare the activation barriers for the Pd(0) catalyst inserting into the C2-I, C6-I, and C5-Br bonds. The C-I bonds, being weaker, will have a significantly lower activation barrier than the C-Br bond. Computational studies on dihalopyridines show that the position relative to the nitrogen also influences reactivity, with α-halides often being more reactive. nih.gov For this molecule, both C2-I and C6-I are α to the nitrogen, and modeling would be needed to determine if there is a kinetic preference between them.

Transmetalation: The transfer of an organic group from the organometallic reagent (e.g., a boronic acid in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

By mapping the potential energy surface for the entire catalytic cycle for each possible reaction site, a complete picture of the reaction's selectivity can be obtained. This modeling can rationalize why mono-arylation occurs at one of the iodine positions and predict the conditions needed to achieve diarylation or subsequent coupling at the bromine position.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Halogenated Pyridinols

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a statistical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity. While no specific QSRR study on this compound exists, the methodology can be outlined for a hypothetical series of related halogenated pyridinols.

A QSRR study would involve:

Dataset Assembly: Synthesizing or acquiring a series of halogenated pyridinols with varying substituents.

Reactivity Measurement: Quantifying the reactivity of each compound in a specific reaction, for example, measuring the reaction rate constant (k) for a Suzuki coupling.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the series.

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the measured reactivity.

Table 3: Hypothetical Molecular Descriptors for a QSRR Study of Halogenated Pyridinols

Descriptor ClassSpecific DescriptorsRelevance to Reactivity
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges on C-X, Electrophilicity indexGoverns the molecule's ability to participate in orbital interactions and electrostatic-driven reactions.
Steric Molecular volume, Surface area, Specific substituent steric parameters (e.g., Taft Es)Influences the accessibility of the reactive site to the catalyst and other reagents.
Topological Connectivity indices, Wiener indexEncodes information about the size, shape, and degree of branching in the molecule.
Quantum Chemical C-X bond dissociation energy, Fukui functionsDirectly relates to the propensity for bond cleavage (e.g., in oxidative addition) and site-specific reactivity.

A successful QSRR model could take the form:

log(k) = β₀ + β₁(ELUMO) + β₂(qC-I) + β₃(Vmol) + ...

where the β coefficients represent the weight of each descriptor's contribution to the reactivity. Such a model would be highly valuable for predicting the reactivity of new, unsynthesized halogenated pyridinols, thereby guiding synthetic efforts and catalyst design.

Advanced Structural and Spectroscopic Research on 5 Bromo 2,6 Diiodopyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures and for studying dynamic processes in solution. However, a thorough search of scientific databases did not yield any specific studies on the comprehensive structural elucidation of 5-Bromo-2,6-diiodopyridin-3-ol using this technique.

Application of Advanced 2D NMR Techniques (e.g., NOESY, HMQC, HMBC)

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing through-space and through-bond correlations, respectively. Such analyses would confirm the substitution pattern on the pyridine (B92270) ring and provide insights into the compound's conformation. At present, no published data from such experiments for this compound are available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Tautomeric Form Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups and exploring tautomeric equilibria. For this compound, these techniques could elucidate the presence of the hydroxyl (-OH) group and potentially identify the existence of its keto tautomer. Despite the utility of these methods, specific FT-IR and Raman spectroscopic studies focused on the functional group characterization and tautomeric form identification of this compound have not been reported.

X-ray Crystallography for Precise Determination of Molecular Architecture and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing. Such an analysis would be invaluable for understanding the precise molecular architecture of this compound. A search of crystallographic databases reveals no published crystal structure for this compound.

High-Resolution Mass Spectrometry for Molecular Confirmation and Identification of Reaction Intermediates

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. It is also a vital tool for identifying potential intermediates in synthetic reactions. While the molecular weight of this compound is known, detailed HRMS studies, particularly those aimed at identifying reaction intermediates during its synthesis, are not described in the available literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are used to study chiral molecules and determine their absolute configuration. As this compound is an achiral molecule, these techniques would only be applicable to chiral derivatives. There are currently no studies on the synthesis or chiroptical properties of chiral derivatives of this compound.

Synthetic Utility of 5 Bromo 2,6 Diiodopyridin 3 Ol As a Versatile Building Block

Modular Synthesis of Complex Heterocyclic and Polycyclic Systems

The trifunctional nature of 5-Bromo-2,6-diiodopyridin-3-ol, possessing three distinct halogen atoms, is a key feature that enables the modular synthesis of complex heterocyclic and polycyclic systems. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of various substituents.

Typically, the carbon-iodine bonds are more reactive towards oxidative addition to palladium(0) catalysts compared to the carbon-bromine bond. This reactivity difference can be exploited to selectively perform cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, at the 2- and 6-positions, leaving the bromine atom at the 5-position intact for subsequent transformations. This sequential functionalization strategy is instrumental in building up molecular complexity in a controlled manner.

For instance, a general approach involves a double Suzuki coupling at the iodo-positions to introduce aryl or heteroaryl moieties, followed by a subsequent coupling reaction at the bromo-position. This modular approach allows for the convergent synthesis of highly substituted pyridine (B92270) cores, which can then be further elaborated into more complex polycyclic structures through intramolecular cyclization reactions.

Table 1: Exemplary Sequential Cross-Coupling Reactions

Starting Material Reaction 1 (at C2 & C6) Intermediate Reaction 2 (at C5) Final Product
This compound Suzuki Coupling with Arylboronic Acid 5-Bromo-2,6-diarylpyridin-3-ol Sonogashira Coupling with Terminal Alkyne 5-Alkynyl-2,6-diarylpyridin-3-ol
This compound Sonogashira Coupling with Terminal Alkyne 5-Bromo-2,6-dialkynylpyridin-3-ol Suzuki Coupling with Heteroarylboronic Acid 5-Heteroaryl-2,6-dialkynylpyridin-3-ol

Scaffold Engineering for Diversified and Polyfunctionalized Molecular Architectures

The concept of scaffold engineering, which involves the systematic modification of a core molecular framework to generate a library of diverse and polyfunctionalized molecules, is well-supported by the chemical properties of this compound. The ability to selectively address each of the three halogenated positions and the hydroxyl group provides multiple points for diversification.

This multi-handle building block allows for the introduction of a wide array of functional groups and structural motifs, leading to the generation of molecular libraries with significant structural diversity. The hydroxyl group at the 3-position can be readily alkylated, acylated, or converted to other functionalities, further expanding the accessible chemical space.

The strategic placement of different functional groups through sequential cross-coupling and derivatization of the hydroxyl group can lead to molecules with tailored electronic and steric properties. This is particularly valuable in medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial for optimizing function.

Strategies for Late-Stage Functionalization and Diversification of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex, often biologically active, molecules at a late step in the synthetic sequence. This compound can serve as a versatile precursor for the synthesis of core structures that can then be subjected to LSF.

By incorporating this trihalogenated pyridine unit into a larger molecule, chemists can introduce three distinct points for late-stage modification. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization even in the presence of other sensitive functional groups within the complex molecule. This enables the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR).

For example, a complex molecule containing the this compound core could undergo selective Suzuki couplings at the iodo-positions to explore the impact of different aryl or heteroaryl groups on biological activity. Subsequently, the bromo-position can be functionalized via another cross-coupling reaction to probe a different region of the molecule's chemical space.

Application in the Synthesis of Ligands for Transition Metal Catalysis

The synthesis of novel ligands with tailored steric and electronic properties is crucial for the advancement of transition metal catalysis. The highly substituted pyridine framework accessible from this compound provides an excellent platform for the design and synthesis of new ligand architectures.

By introducing phosphine (B1218219), amine, or other coordinating groups at the 2-, 5-, and 6-positions through appropriate cross-coupling reactions (e.g., Buchwald-Hartwig amination for N-containing ligands or phosphination reactions), a variety of mono-, bi-, and tridentate ligands can be prepared. The pyridyl nitrogen atom itself can also act as a coordinating site, leading to pincer-type or other polydentate ligand systems.

The ability to systematically vary the substituents on the pyridine ring allows for the fine-tuning of the ligand's properties, which in turn can influence the activity, selectivity, and stability of the resulting metal catalyst.

Intermolecular Interactions and Supramolecular Chemistry of 5 Bromo 2,6 Diiodopyridin 3 Ol

Investigation of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atoms in 5-Bromo-2,6-diiodopyridin-3-ol, being large and polarizable, are particularly strong halogen bond donors.

While specific experimental crystallographic data for this compound is not extensively reported in publicly accessible databases, computational modeling provides significant insights into its potential as a halogen bond donor. Theoretical studies on similar halogenated pyridines demonstrate that the electrostatic potential on the surface of the iodine and bromine atoms is anisotropic, featuring a positive region (the σ-hole) along the extension of the C-I and C-Br bonds. This positive σ-hole is the driving force for the formation of halogen bonds with electron-rich atoms, such as the nitrogen of another pyridine (B92270) ring or the oxygen of the hydroxyl group.

Interaction energies for halogen bonds can be significant, often comparable in strength to conventional hydrogen bonds. For related iodinated organic compounds, these interaction energies can range from -3 to -7 kcal/mol, indicating a substantial stabilizing effect on the crystal lattice.

The electron-withdrawing nature of the pyridine ring enhances the magnitude of the positive σ-hole on the attached iodine and bromine atoms, thereby strengthening their halogen bond donor capabilities. The nitrogen atom within the pyridine ring itself can act as a potent halogen bond acceptor.

The hydroxyl group (-OH) introduces another layer of complexity. While it is primarily known for its role in hydrogen bonding, the oxygen atom can also serve as a halogen bond acceptor. Furthermore, the electronic effects of the hydroxyl group can modulate the electron density distribution around the pyridine ring, subtly influencing the strength of the halogen bonds formed by the iodine and bromine substituents.

Characterization of Hydrogen Bonding Networks in Crystalline and Solution States

The hydroxyl group of this compound is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are potential hydrogen bond acceptors. This dual functionality allows for the formation of robust and intricate hydrogen bonding networks.

In the crystalline state, it is highly probable that strong O-H···N or O-H···O hydrogen bonds are formed, leading to the assembly of molecules into chains, sheets, or more complex three-dimensional architectures. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy would be instrumental in confirming the presence and nature of these hydrogen bonds by observing shifts in the O-H stretching frequency upon bond formation. Computational studies on analogous compounds, such as 3-Bromo-2-hydroxypyridine, have shown the formation of strong intermolecular O-H···N hydrogen bonds with bond distances around 1.7 Å.

In solution, the extent and nature of hydrogen bonding would be dependent on the solvent. In non-polar solvents, intermolecular hydrogen bonding between solute molecules would be favored, while in polar, protic solvents, competition from solvent molecules would disrupt these interactions.

Coordination Chemistry and Advanced Materials Science Applications of 5 Bromo 2,6 Diiodopyridin 3 Ol

Ligand Design and Metal Complexation Studies

There is no available scientific literature detailing the use of 5-Bromo-2,6-diiodopyridin-3-ol as a ligand in metal complexation studies.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

No published research could be found on the synthesis and characterization of Metal-Organic Frameworks (MOFs) or coordination polymers specifically utilizing this compound as a building block.

Elucidation of Coordination Modes and Stereochemistry of the Pyridinol Ligand

There are no studies available that elucidate the coordination modes or the stereochemistry of this compound as a pyridinol ligand in metal complexes.

Precursor for Advanced Organic Materials (e.g., Polymers, Dyes, Sensors)

No specific research has been published on the use of this compound as a precursor for advanced organic materials such as polymers, dyes, or sensors.

Incorporation into Functional Polymers and Conjugated Systems

There is no documented incorporation of this compound into functional polymers or conjugated systems within the reviewed scientific literature.

Development of Optoelectronic or Photoactive Materials

No information is available regarding the development of optoelectronic or photoactive materials derived from this compound.

Future Research Directions and Unexplored Avenues for 5 Bromo 2,6 Diiodopyridin 3 Ol

Asymmetric Synthesis and Chiral Derivatization Strategies

The development of asymmetric syntheses and chiral derivatization strategies for 5-Bromo-2,6-diiodopyridin-3-ol is a significant area for future exploration. The creation of chiral derivatives of this compound could lead to novel ligands for asymmetric catalysis or biologically active molecules with stereospecific functions.

One potential approach involves the enantioselective derivatization of the hydroxyl group. This could be achieved through reactions with chiral acylating agents or by employing chiral catalysts to direct the addition of functional groups. Furthermore, the selective replacement of one of the iodine atoms via a transition-metal-catalyzed cross-coupling reaction using a chiral catalyst could introduce a stereocenter.

Potential Chiral Derivatization Strategy Description Potential Application
Enantioselective O-acylationCatalytic acylation of the hydroxyl group using a chiral catalyst and an achiral acylating agent.Synthesis of chiral esters with potential as resolving agents or chiral building blocks.
Kinetic ResolutionSelective reaction of one enantiomer of a racemic derivatizing agent with the hydroxyl group.Separation of enantiomers and production of enantioenriched this compound derivatives.
Asymmetric Cross-CouplingPalladium- or copper-catalyzed cross-coupling at one of the C-I bonds using a chiral ligand.Introduction of a chiral substituent, leading to atropisomeric or centrally chiral products.

Implementation in Flow Chemistry and Continuous Processing for Enhanced Reaction Efficiency

The application of flow chemistry and continuous processing to reactions involving this compound offers significant advantages in terms of reaction efficiency, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities.

Future research could focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent functionalization. For instance, sequential cross-coupling reactions at the C-I and C-Br positions could be performed in a multi-step flow system, minimizing the need for intermediate purification.

Flow Chemistry Application Potential Advantages Key Parameters to Optimize
Continuous SynthesisIncreased throughput, better heat and mass transfer, enhanced safety.Residence time, temperature, stoichiometry, catalyst loading.
Sequential FunctionalizationTelescoping of reaction steps, reduced waste, and shorter overall synthesis time.Solvent compatibility, catalyst sequestration, inter-stage purification.
High-Throughput ScreeningRapid optimization of reaction conditions for derivatization.Automated reagent delivery, online analytics (e.g., HPLC, MS).

Exploration of Photochemistry and Electrochemistry of the Compound

The photochemical and electrochemical properties of this compound are yet to be investigated. The presence of heavy atoms like iodine suggests that the compound may exhibit interesting photophysical properties, such as phosphorescence, making it a candidate for applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs).

Electrochemical studies could reveal the redox behavior of the molecule, providing insights into its potential use in electro-organic synthesis. The selective reduction of the C-I or C-Br bonds could offer alternative pathways for functionalization that are orthogonal to traditional transition-metal-catalyzed methods.

Area of Exploration Potential Research Focus Hypothesized Outcome
Photochemistry Investigation of UV-Vis absorption and emission spectra.Characterization of excited states and potential for photoredox catalysis.
Photochemical cleavage of C-I or C-Br bonds.Generation of radical intermediates for novel bond formations.
Electrochemistry Cyclic voltammetry studies.Determination of reduction and oxidation potentials.
Electrosynthesis of derivatives.Selective functionalization via controlled potential electrolysis.

Design and Development of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound could serve as precursors to novel ligands for the development of advanced catalytic systems. The strategic functionalization of the pyridine (B92270) ring can lead to the creation of pincer-type ligands or bidentate ligands with unique electronic and steric properties.

For example, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties at the 2- and 6-positions (following removal of the iodine atoms) could yield novel ligands for transition metal catalysts. The hydroxyl group at the 3-position could also be used to anchor these catalytic systems to solid supports.

Ligand Type Synthetic Approach Potential Catalytic Application
Pincer Ligands (PNP, NNN)Sequential cross-coupling and functional group interconversion.Dehydrogenation reactions, C-H activation.
Bidentate Ligands (P,N)Selective functionalization at the 2- and 3-positions.Asymmetric hydrogenation, cross-coupling reactions.
Supported CatalystsImmobilization of a derivatized ligand onto a solid support via the hydroxyl group.Heterogeneous catalysis for improved catalyst recovery and reuse.

Investigation of Unconventional Reaction Pathways and Rearrangement Reactions

Exploring unconventional reaction pathways and potential rearrangement reactions of this compound could lead to the discovery of novel molecular skeletons. The high degree of halogenation and the presence of the hydroxyl group might enable unique chemical transformations under specific conditions.

Future studies could investigate reactions such as halogen dance rearrangements, where the halogen atoms migrate around the pyridine ring under the influence of a strong base. Additionally, the potential for ring-opening and ring-closing reactions to form other heterocyclic systems could be explored.

Unconventional Reaction Proposed Conditions Potential Product Class
Halogen Dance RearrangementStrong bases (e.g., LDA, NaNH2) at low temperatures.Isomeric bromo-diiodopyridinols.
Ring TransformationReaction with strong nucleophiles or under high-temperature/pressure conditions.Novel bicyclic or spirocyclic heterocycles.
Smiles RearrangementIntramolecular nucleophilic aromatic substitution involving the hydroxyl group and a tethered nucleophile.Fused heterocyclic systems.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify hydroxyl proton (δ 10–12 ppm) and aromatic carbons (δ 140–160 ppm). Iodine’s heavy atom effect may broaden signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~418.7) and isotopic patterns from bromine/iodine.
  • X-ray Crystallography : Resolve positional ambiguities of halogens; iodine’s high electron density aids in precise structure determination.

How can researchers address contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Advanced Research Question
Discrepancies often arise from impurities or polymorphic forms.
Methodological Solutions :

  • Purification : Recrystallize from ethanol/water mixtures to isolate pure product.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphs.
  • Solubility Studies : Compare logP values (calculated via ChemAxon) with experimental data in DMSO, methanol, and chloroform.

What computational strategies can predict the regioselectivity of substitution reactions involving this compound?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify kinetic vs. thermodynamic control.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (halogen-dominated) to predict nucleophilic attack sites.
  • Machine Learning : Train models on halogenated pyridine reactivity datasets to forecast reaction outcomes.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Toxicity : Halogenated pyridines may release toxic fumes (HBr, HI) upon decomposition.
  • PPE : Use nitrile gloves, goggles, and fume hoods.
  • Waste Disposal : Quench with aqueous NaHCO₃ before disposal in halogenated waste containers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.